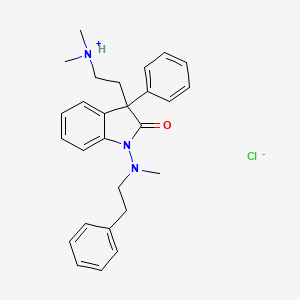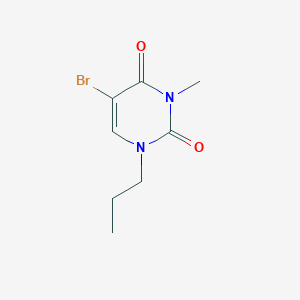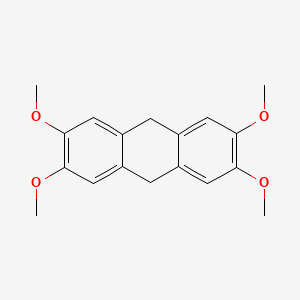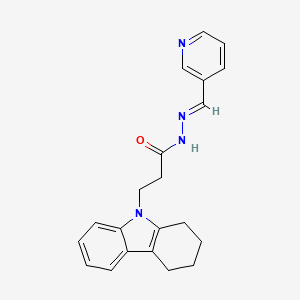
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C15H11ClF3N3S and a molecular weight of 357.787 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a benzaldehyde moiety, and a thiosemicarbazone linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-(trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 3-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Uniqueness
2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
769144-01-6 |
|---|---|
Molecular Formula |
C15H11ClF3N3S |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H11ClF3N3S/c16-11-5-3-6-12(8-11)21-14(23)22-20-9-10-4-1-2-7-13(10)15(17,18)19/h1-9H,(H2,21,22,23)/b20-9+ |
InChI Key |
SBDHTGOQLHEDAG-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)

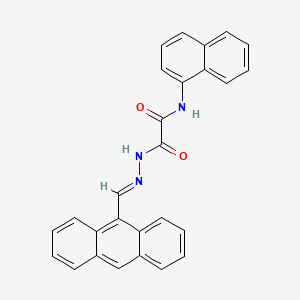

![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)

